Home > Products > Screening Compounds P18280 > glucagon receptor antagonists-2
glucagon receptor antagonists-2 -

glucagon receptor antagonists-2

Catalog Number: EVT-254340
CAS Number:
Molecular Formula: C22H32FNO2
Molecular Weight: 361.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucagon receptor antagonists-2 is a highly potent glucagon receptor antagonist.
Source

The development of glucagon receptor antagonists has been extensively documented in scientific literature, with various studies focusing on their synthesis, biological activity, and pharmacokinetics. Key research articles include those by Guzman-Perez et al. (2013) and Lee et al. (2021), which explore different derivatives and their effects on glucose metabolism .

Classification

Glucagon receptor antagonists can be classified based on their chemical structure and mechanism of action. Notable subclasses include biphenylsulfonamides and phenylpyrimidines, each exhibiting unique properties that influence their efficacy as glucose-lowering agents.

Synthesis Analysis

Methods

The synthesis of glucagon receptor antagonists-2 typically involves multi-step organic reactions. For example, biphenylsulfonamide derivatives are synthesized through the coupling of sulfonamide moieties with biphenyl structures. This process often utilizes palladium-catalyzed reactions or other coupling strategies to achieve the desired compounds.

Technical Details

In the study by Lee et al., a series of biphenylsulfonamide derivatives were synthesized and evaluated for their ability to inhibit glucagon-induced cyclic adenosine monophosphate (cAMP) production and hepatic glucose output . The synthesis involved careful selection of reagents and conditions to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of glucagon receptor antagonists-2 varies depending on the specific compound but generally features a core structure that allows for interaction with the glucagon receptor. For instance, biphenylsulfonamides typically contain a biphenyl group linked to a sulfonamide functional group.

Data

Molecular modeling studies have suggested that these compounds can effectively fit into the binding site of the glucagon receptor, facilitating competitive inhibition. Data from crystallography can provide insights into the specific interactions at the atomic level.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing glucagon receptor antagonists often include nucleophilic substitutions, coupling reactions, and cyclization processes. For example, reactions involving aryl halides with amines or sulfonamides are common.

Technical Details

In one study, the reaction conditions were optimized to enhance selectivity and yield while minimizing side products. Techniques such as high-performance liquid chromatography were employed to analyze reaction progress and purify final products .

Mechanism of Action

Process

Glucagon receptor antagonists work by binding to the glucagon receptor on hepatocytes, blocking its activation by endogenous glucagon. This inhibition leads to a decrease in cAMP levels within the cell, subsequently reducing gluconeogenesis and glycogenolysis.

Data

Experimental data indicate that compounds like compound 7aB-3 significantly reduce glucagon-induced increases in blood glucose levels during tolerance tests in animal models . This mechanism highlights their potential utility in managing hyperglycemia in diabetic patients.

Physical and Chemical Properties Analysis

Physical Properties

Glucagon receptor antagonists-2 typically exhibit high solubility in organic solvents with moderate stability under physiological conditions. Their melting points and boiling points vary based on structural modifications.

Chemical Properties

These compounds often display significant lipophilicity due to their aromatic structures, which can influence their pharmacokinetic profiles. Studies have shown that modifications to reduce molecular weight and lipophilicity can enhance bioavailability .

Applications

Scientific Uses

Glucagon receptor antagonists-2 are primarily investigated for their role in treating type 2 diabetes mellitus. Their ability to modulate glucose levels makes them candidates for further clinical development. Additionally, they may have applications in research settings focused on metabolic disorders and endocrine regulation.

Introduction to Glucagon Receptor Antagonism in Metabolic Disorders

Role of Glucagon Signaling in Glucose Homeostasis and Pathophysiology of Diabetes Mellitus

Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, activates hepatic glucagon receptors (GCGRs) to regulate glucose production during fasting. This Class B G-protein-coupled receptor (GPCR) stimulates hepatic glucose output via cyclic AMP-protein kinase A (cAMP-PKA) signaling, promoting glycogenolysis and gluconeogenesis [1] [7]. In type 2 diabetes mellitus (T2DM), dysregulated glucagon secretion manifests as fasting hyperglucagonemia and impaired postprandial suppression, contributing significantly to fasting hyperglycemia. Studies confirm that glucagon elevates hepatic glucose production by 50–70% in diabetic states, independent of insulin deficiency [3] [5]. The resultant hyperglucagonemia activates hepatic lipid synthesis pathways, fostering ectopic lipid accumulation and insulin resistance—a pathophysiological cascade termed "glucagonocentric diabetes" [1] [4].

Table 1: Glucagon Signaling in Normal Physiology vs. Diabetic Pathophysiology

ParameterNormal PhysiologyT2DM Pathophysiology
Fasting Glucagon Levels50–100 pg/mL150–300 pg/mL
Postprandial Suppression50–70% reduction<20% reduction
Hepatic Glucose Output2–3 mg/kg/min4–6 mg/kg/min
Mechanistic ConsequenceGlycogen storage, glucose homeostasisHyperglycemia, insulin resistance

Rationale for Targeting the Glucagon Receptor in Type 2 Diabetes Therapy

Glucagon receptor antagonism offers a mechanistically distinct approach to T2DM management by directly suppressing hepatic glucose overproduction. Preclinical evidence demonstrates that GCGR blockade normalizes fasting glycemia in Leprdb/db mice independent of weight loss or insulin sensitization [1]. Clinical trials with LY2409021 validated this approach, showing significant HbA1c reductions (–0.49%; p<0.001) in T2DM patients after 6 weeks [2]. The therapeutic rationale extends beyond glycemic control: GCGR antagonism enhances AMP-activated protein kinase (AMPK) phosphorylation in hepatocytes and skeletal muscle, promoting lipid oxidation and reducing ectopic lipid deposition [1] [4]. This dual modulation of glucose and lipid metabolism addresses core defects in T2DM—hepatic insulin resistance and lipotoxicity. Moreover, GCGR antagonists complement insulin or GLP-1-based therapies by targeting glucagon excess, a driver of hyperglycemia often unmitigated by conventional agents [4] [7].

Table 2: Metabolic Benefits of Glucagon Receptor Antagonism in Preclinical/Clinical Studies

Metabolic ParameterChange with GCGR AntagonismStudy Model
Fasting Blood Glucose↓ 25–40%Leprdb/db mice
HbA1c↓ 0.4–0.6%T2DM patients (LY2409021)
Hepatic Glucose Output↓ 30–50%Leprob/ob mice
Lipid Oxidation↑ 2.1-fold AMPK phosphorylationLeprdb/db mice
Hepatic Triglycerides↓ 35%ZDF rats (REMD 2.59)

Historical Evolution of Glucagon Receptor Antagonists: From Peptide-Based to Small-Molecule Agents

The development of glucagon receptor antagonists spans four decades, evolving from peptide-based inhibitors to orally bioavailable small molecules:

  • Peptide Antagonists (1980s–1990s): Early agents like des-His1[Glu9]-glucagon amide competitively inhibited glucagon binding (Ki = 0.6 μM) but lacked metabolic stability and oral bioavailability [7]. Skyrin, a bisanthroquinone natural product, suppressed glucagon-stimulated cAMP formation in human hepatocytes (IC50 = 8 μM) but exhibited off-target effects [7].
  • Monoclonal Antibodies (2000s): REMD 2.59, a fully human monoclonal antibody, emerged as a high-affinity competitive antagonist (IC50 = 3 nM). In Leprdb/db mice, it normalized glycemia within 3 days and reduced phosphoenolpyruvate carboxykinase (PEPCK) expression by 60%, confirming target engagement [1].
  • Small-Molecule Antagonists (2010–Present): Advances in GPCR structural biology enabled rational design of orally active agents. LY2409021 (Lilly) and MK-0893 (Merck) represented first-generation small molecules, lowering HbA1c by 0.8–1.5% in Phase II trials [2] [6]. Pharmacophore modeling (e.g., Hypo1 model) later identified novel chemotypes with optimized binding to the glucagon receptor’s transmembrane domain, featuring hydrogen-bond acceptors, hydrophobic groups, and ionizable moieties [3] [6].

Table 3: Structural and Pharmacological Evolution of Glucagon Receptor Antagonists

Compound ClassRepresentative AgentsKey AttributesLimitations
Peptide-BasedDes-His1[Glu9]-glucagon; SkyrinTarget specificity; Proof-of-concept efficacyPoor oral bioavailability; Short half-life
Monoclonal AntibodiesREMD 2.59High affinity (IC50 = 3 nM); Weekly dosingInjectable only; High production cost
Small Molecules (1st Gen)LY2409021; MK-0893Oral administration; HbA1c reduction (0.8–1.5%)Hyperlipidemia; Transaminase elevation
Small Molecules (Novel Chemotypes)Compound A; Cpd 1 (N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-ethylbutanamide)Improved liver distribution; AMPK activationLimited clinical data

Properties

Product Name

glucagon receptor antagonists-2

IUPAC Name

5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol

Molecular Formula

C22H32FNO2

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1

InChI Key

OINVVPOIGFSNHM-VLIAUNLRSA-N

SMILES

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C

Synonyms

5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol

Canonical SMILES

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C

Isomeric SMILES

CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.